molecular formula C9H7BrO B057769 4-Bromo-1-indanone CAS No. 15115-60-3

4-Bromo-1-indanone

Cat. No. B057769
CAS RN: 15115-60-3
M. Wt: 211.05 g/mol
InChI Key: UVVYFYLSZIMKMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Bromo-1-indanone and its derivatives has been explored through various synthetic routes. One notable method involves the bromination of 4-chloro-1-indanone, leading to the formation of mono- and dibromo derivatives. This process showcases the reactivity of the indanone core towards halogenation under specific conditions (Jasouri et al., 2010). Additionally, a convenient and efficient methodology for synthesizing novel 2-(4-amino substituted benzilidine) indanone derivatives highlights the compound's versatility in producing a wide array of chemically significant molecules (Teimuri‐Mofrad et al., 2016).

Molecular Structure Analysis

4-Bromo-1-indanone's molecular structure facilitates its involvement in various chemical reactions. The presence of the bromine atom significantly impacts its reactivity, making it a valuable intermediate for further chemical modifications. The structural specificity of 4-Bromo-1-indanone allows for selective synthesis and functionalization, contributing to its wide applicability in synthetic chemistry.

Chemical Reactions and Properties

The compound's chemical reactivity is demonstrated through selective bromination, where its structure is leveraged to produce specific derivatives. For instance, the bromination of 4-chloro-1-indanone yields mono- and dibromo derivatives, indicating the compound's flexibility in undergoing halogenation reactions (Jasouri et al., 2010). Furthermore, its involvement in synthesizing novel indanone derivatives through efficient processes emphasizes its reactivity and utility in organic synthesis (Teimuri‐Mofrad et al., 2016).

Scientific Research Applications

  • Synthesis of Complex Organic Compounds : It's used in the synthesis of complex organic compounds like basket-shaped hydrocarbons, which can serve as precursors for carbon nanotubes (Cui et al., 2010).

  • Development of Novel 1-Indanones Derivatives : In a study, 4-bromo-1-indanone was utilized in a process for synthesizing novel 1-indanones derivatives, indicating its utility in the creation of new chemical entities (Teimuri‐Mofrad et al., 2016).

  • Generation of Ligands for Metallocenes : This compound has been used in the synthesis of ligands containing azole fragments, which are then used to obtain semisandwich complexes of zirconium and hafnium, indicating its application in organometallic chemistry (Lebedev et al., 2009).

  • Catalytic Applications : It's involved in palladium-catalyzed reactions for the synthesis of indenols and indanones, highlighting its role in facilitating catalytic processes (Gevorgyan et al., 1999).

  • Asymmetric Synthesis : Used in aminocatalytic asymmetric Diels-Alder reactions, it contributes to the production of fused indane products with multiple chiral centers, demonstrating its role in asymmetric synthesis (Jia et al., 2013).

  • Synthesis of Medicinal Compounds : The compound plays a role in synthesizing derivatives that have inhibitory effects on human cancer cells, indicating its potential application in medicinal chemistry (Zhou et al., 2014).

  • Palladium-Catalyzed Carbonylative Cyclization : It's used in palladium-catalyzed carbonylative cyclization processes to prepare indanones, showcasing its utility in complex organic reactions (Gagnier & Larock, 2003).

Safety And Hazards

4-Bromo-1-indanone can cause skin and eye irritation . It is harmful if swallowed . Therefore, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

properties

IUPAC Name

4-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7BrO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYFYLSZIMKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164720
Record name 1-Indanone, 4-bromo-
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Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromo-1-indanone

CAS RN

15115-60-3
Record name 4-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

4-Bromo-indan-1-one was obtained by the following procedure: A solution of 3-(2-bromo-phenyl)-propionic acid (commercially available from Oakwood Products) (15.0 g, 65.5 mmol) in CH2Cl2 at 0° C. was reacted with oxalyl chloride (7.2 mL, 1.5 eq) followed by 2–3 drops of DMF. The mixture was stirred until no more gas evolution was observed. As the mixture was concentrated and the residue was dissolved in CH2Cl2, cooled to 0° C., and treated with AlCl3 (9.6 g, 1.1 eq). After 1 h the mixture was quenched with water and the layers were separated. The aqueous layer was extracted with Et2O (3×150 mL) and the combined organic extracts were washed with H2O (3×100 mL), saturated NaHCO3 (3×100 mL), brine (1×100 mL), dried over MgSO4 and concentrated. 4-Bromoindan-1-one, 10.5 g (76%) was obtained by chromatography using 10% EtOAc:hexane as eluant. Use of 4-bromo-indan-1-one in Method NINETEEN produced 4-(4-bromo-indan-2-yl)-1,3-dihydro-imidazole-2-thione (Compound 149).
Quantity
0 (± 1) mol
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7.2 mL
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9.6 g
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Synthesis routes and methods II

Procedure details

Thionyl chloride (85 ml) was added to 3-(2-bromophenyl)propionic acid (16.88 g), and the mixture was stirred under reflux for 2 hours. After the mixture was left standing for cooling, the excessive amount of the thionyl chloride was removed by distillation under reduced pressure, and the residual mixture was distilled azeotropically once with toluene and once with carbon tetrachloride. The residual concentrate was dissolved in carbon tetrachloride (30 ml) and added at a temperature of 5°-10° C. dropwise to a suspension of aluminum chloride (14.74 g) in carbon tetrachloride (100 ml). The mixture was stirred at the same temperature for 40 minutes, then at room temperature for 30 minutes and further under reflux for 1 hour. After left standing for cooling, the mixture was poured into ice-hydrochloric acid, and extracted with methylene chloride. The organic layer was washed with dilute hydrochloric acid, a saturated aqueous sodium hydrogen carbonate solution and a saturated aqueous saline, and dried over sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residual concentrate was purified by chromatography on a silica gel column to give the title compound (13.2 g).
Quantity
85 mL
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16.88 g
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Synthesis routes and methods III

Procedure details

3-(2-Bromophenyl)propanoic acid (1) (550 g, 2.4 mol, 1 equiv) was dissolved in 1,2-dichloroethane (5.5 L). Thionyl chloride (437.8 mL, 6 mol, 2.5 equiv) was added to the solution and the mixture was refluxed for 24 hours. The reaction was cooled to room temperature and concentrated under reduced pressure. The residue was dissolved in methylene chloride (1 L) and added dropwise to a mechanically stirred suspension of anhydrous aluminum chloride (526.9 g, 3.96 mol, 1.65 equiv) in dichloromethane (1 L) while keeping the reaction temperature below 27° C. The reaction was stirred at room temperature for three hours before being quenched into a five gallon bucket which was half-full of ice. The resulting mixture was extracted with dichloromethane (3×3 L). The combined organic layers were washed sequentially with saturated brine (2 L) and saturated sodium bicarbonate (2 L). The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting solid was dried overnight in a vacuum oven at 30° C. to give compound 2 (435 g, 86% yield) as an off-white solid.
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550 g
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5.5 L
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437.8 mL
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526.9 g
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1 L
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Yield
86%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
25
Citations
H Cui, NG Akhmedov, JL Petersen… - The Journal of Organic …, 2010 - ACS Publications
… the surface of C 78 was synthesized from 4-bromo-1-indanone. The first stage of the synthesis … sequence provides an efficient route to 3 from 4-bromo-1-indanone in 12 steps. The all-cis …
Number of citations: 16 pubs.acs.org
PT Lansbury, NR Mancuso - Journal of the American Chemical …, 1966 - ACS Publications
… oxime (II) with polyphosphoric acid results only in Beckmann rearrangement with aryl migration and no CH bond insertion, as had been observed with 7-/-butyl-4-bromo1-indanone …
Number of citations: 46 pubs.acs.org
H Aldeborgh, K George, M Howe, H Lowman… - Journal of Chemical …, 2014 - Springer
… 4-Bromo-1-indanone (5) 4-Bromo-1-indanone (5) can be synthesized by direct bromination … crystals suitable to determine the molecular structure of 4-bromo-1-indanone (5; Fig. 12). …
Number of citations: 6 link.springer.com
T Kato, H Uchino, N Iwama, Y Osano… - Studies in Surface Science …, 1999 - Elsevier
… Dimethylsilylene bridged type zirconocene was prepared from the protected 4-bromo-1-indanone derivative. It turned out that meso-C 2 H 4 [4,4'- (2,7-dimethylindenyl) 2 ]ZrCl2 and rac-…
Number of citations: 3 www.sciencedirect.com
A Dierks, M Schmidtmann… - Chemistry–A European …, 2019 - Wiley Online Library
… Conversion of 4-bromo-1-indanone-2-carboxylate and 4-bromophenylhydrazine gave indeno[1,2-b]indolines with either 1-bromo, 8-bromo, or 1,8-dibromo substitution, which were …
B Gómez‐Lor, Ó Frutos, PA Ceballos… - European Journal of …, 2001 - Wiley Online Library
… 4-Bromo-1-indanone (4a) was further purified from 5-bromo-1-indanone by crystallization (CH 2 Cl 2 /EtOH). 4-Bromo-1-indanone (4a): (3.03 g, 47%); mp 76−77 C. − R f = 0.65 (5:1, …
B Wen, KK Wang - Pure and Applied Chemistry, 2012 - degruyter.com
… Starting from 4-bromo-1-indanone (53), the synthetic scheme involved a five-step sequence (Scheme … concluded the 12-step synthetic sequence from 4-bromo-1-indanone (53) to the C …
Number of citations: 8 www.degruyter.com
YS Sun - 2013 - researchrepository.wvu.edu
… The other basket-shaped hydrocarbon 1.58 was synthesized from 4-bromo-1-indanone (1.62). Tetraketone 1.63 is a key synthetic intermediate in the 12-step synthesis and cascade …
Number of citations: 2 researchrepository.wvu.edu
M Nakazaki, K Yamagami, S Isoe - Bulletin of the Chemical Society of …, 1961 - journal.csj.jp
Tsuda and coworkers' reported the isolation of a hydrocarbon (ClsHls, oil, melting point of the picrate, 133-x134℃) among the products of selenium dehydrogenation of the phenol II …
Number of citations: 6 www.journal.csj.jp
H Kong, X Meng, R Hou, X Yang, J Han, Z Xie… - Bioorganic & Medicinal …, 2021 - Elsevier
… The route, depicted in Scheme 1, uses 4-bromo-1-indanone (a) as a starting material to prepare intermediate b through a metal coupling reaction. Compounds c1 – c29 were obtained …
Number of citations: 2 www.sciencedirect.com

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